molecular formula C29H29FN2O2S B15035771 3-(4-fluorophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-fluorophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15035771
M. Wt: 488.6 g/mol
InChI Key: IXPOBCVUTCJUTR-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hexanoyl group, and a thiophenyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the dibenzo[b,e][1,4]diazepine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a suitable catalyst.

    Attachment of the hexanoyl group: This step involves the acylation of the intermediate with hexanoyl chloride in the presence of a base.

    Incorporation of the thiophenyl group: This can be done through a palladium-catalyzed cross-coupling reaction using a thiophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(4-fluorophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
  • 3-(4-bromophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-10-hexanoyl-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs, which may have different biological activities and physicochemical properties.

Properties

Molecular Formula

C29H29FN2O2S

Molecular Weight

488.6 g/mol

IUPAC Name

9-(4-fluorophenyl)-5-hexanoyl-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H29FN2O2S/c1-2-3-4-11-27(34)32-24-9-6-5-8-22(24)31-23-17-20(19-12-14-21(30)15-13-19)18-25(33)28(23)29(32)26-10-7-16-35-26/h5-10,12-16,20,29,31H,2-4,11,17-18H2,1H3

InChI Key

IXPOBCVUTCJUTR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)F)NC4=CC=CC=C41)C5=CC=CS5

Origin of Product

United States

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